molecular formula C13H8N2O3 B3271751 4-(3-Nitrophenoxy)benzonitrile CAS No. 55368-17-7

4-(3-Nitrophenoxy)benzonitrile

Cat. No.: B3271751
CAS No.: 55368-17-7
M. Wt: 240.21 g/mol
InChI Key: JAFQJTOXYUBTIE-UHFFFAOYSA-N
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Description

4-(3-Nitrophenoxy)benzonitrile: is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. It is a nitrophenyl ether derivative, characterized by the presence of a nitro group and a benzonitrile moiety. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.

Scientific Research Applications

Chemistry: 4-(3-Nitrophenoxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound are explored for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Safety and Hazards

“4-(3-Nitrophenoxy)benzonitrile” is considered hazardous. It is harmful if swallowed or in contact with skin . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenoxy)benzonitrile typically involves the reaction of 3-nitrophenol with 4-chlorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitrophenoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 4-(3-Aminophenoxy)benzonitrile.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenoxy)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

    4-(4-Nitrophenoxy)benzonitrile: Similar structure but with the nitro group in a different position.

    4-(3-Nitrophenoxy)benzaldehyde: Similar structure with an aldehyde group instead of a nitrile group.

    4-(3-Nitrophenoxy)benzoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.

Uniqueness: 4-(3-Nitrophenoxy)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-nitrophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)15(16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFQJTOXYUBTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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